Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis. The compound’s structure features a spirocyclic nonane ring system with an ethynyl group and a tert-butyl ester functional group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
- Formation of the spirocyclic nonane ring system through a cyclization reaction.
- Introduction of the ethynyl group via an alkynylation reaction.
- Protection of the carboxyl group as a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted spirocyclic compounds
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is primarily related to its ability to interact with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the spirocyclic structure provides rigidity and unique steric properties, which can influence the compound’s binding affinity and selectivity towards specific biological targets .
Comparison with Similar Compounds
- Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness: Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and synthetic utility. This differentiates it from similar compounds that may lack the ethynyl functionality or possess different substituents .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-11-14(6-8-17-9-7-14)10-15(11)12(16)18-13(2,3)4/h1,11H,6-10H2,2-4H3 |
InChI Key |
POVZQBOQNIKPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C#C)CCOCC2 |
Origin of Product |
United States |
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